molecular formula C20H18O6 B5364050 ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate

ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate

Cat. No. B5364050
M. Wt: 354.4 g/mol
InChI Key: NJRLEPKQVPCJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate is a chemical compound that is commonly used in scientific research. It is a derivative of coumarin, which is a natural compound found in many plants. This compound has a wide range of applications in the field of biochemistry and pharmacology.

Scientific Research Applications

1. Chemical Reactions and Synthesis

  • The compound has been utilized in various chemical reactions, particularly in the synthesis of other complex organic compounds. For instance, it reacts with S-methylisothiosemicarbazide hydroiodide to form 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones under specific conditions (Vetyugova et al., 2018).

2. Structural Analysis and Characterization

  • Research has been conducted on the structure and properties of derivatives of this compound. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, providing insights into its molecular configuration (Manolov et al., 2012).

3. Pharmacological Evaluation

  • N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, synthesized using this compound, were evaluated for their cyclooxygenase (COX) inhibiting properties. This study contributes to understanding the medicinal potential of such derivatives in pharmaceutical applications (Rambabu et al., 2012).

4. Antimicrobial Activity

  • Derivatives of this compound, such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, were synthesized and evaluated for their antimicrobial activity. This showcases the potential of these compounds in developing new antimicrobial agents (Čačić et al., 2006).

5. Investigating Polymorphism

  • Research has been conducted on the polymorphic forms of related compounds, characterized using various techniques. This is significant for understanding the physical and chemical properties of these compounds in different crystalline forms (Vogt et al., 2013).

6. One-Pot Synthesis Methods

  • The compound has been involved in one-pot synthesis methods, such as the preparation of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, highlighting its role in efficient and versatile chemical synthesis techniques (Komogortsev et al., 2022).

properties

IUPAC Name

ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-20(23)12(2)25-14-9-15(21)19-16(22)11-17(26-18(19)10-14)13-7-5-4-6-8-13/h4-12,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRLEPKQVPCJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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